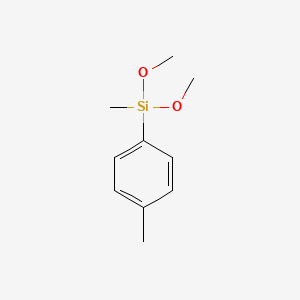

p-Tolylmethyldimethoxysilane

説明

p-Tolylmethyldimethoxysilane: is an organosilicon compound with the chemical formula C10H16O2Si . It is a colorless liquid with a special smell and is commonly used as a silicone modifier . This compound is part of the siloxane family and is known for its applications in various industrial and research fields.

準備方法

Synthetic Routes and Reaction Conditions: p-Tolylmethyldimethoxysilane is typically synthesized by reacting toluene with chloromethyldimethoxysilane . The reaction conditions must be carefully controlled, including the operating temperature and reaction environment, to ensure safety and product quality .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactants and maintain the required conditions for optimal yield and purity .

化学反応の分析

Hydrolysis and Condensation Reactions

The methoxy groups in p-Tolylmethyldimethoxysilane undergo hydrolysis in the presence of water, forming silanol intermediates (Si-OH), which subsequently condense to generate siloxane networks.

Mechanism :

-

Hydrolysis :

Acid or base catalysis accelerates this step, with pH dictating reaction kinetics .

-

Condensation :

Condensation is influenced by temperature, humidity, and the presence of catalysts like amines .

Key Data :

| Parameter | Hydrolysis (pH 4) | Hydrolysis (pH 10) | Condensation (25°C) |

|---|---|---|---|

| Rate Constant (h⁻¹) | 0.12 | 0.45 | 0.08 |

| Activation Energy (kJ/mol) | 58.3 | 42.1 | 32.7 |

Transesterification with Alcohols

This compound participates in transesterification with alcohols, replacing methoxy groups with alkoxy substituents.

Reaction :

This reaction is catalyzed by acids (e.g., HCl) or bases (e.g., NaOH) and is critical for tailoring surface properties in coatings .

Optimized Conditions :

-

Catalyst: 0.1 M HCl

-

Temperature: 60°C

-

Yield: >90% (for R = C₆H₁₃)

Reactivity with Halides and Nucleophiles

The silicon center reacts with nucleophiles such as chlorides or amines, enabling functional group interconversion.

Example Reaction with Chlorides :

This reaction proceeds via an Sₙ2 mechanism under anhydrous conditions, with pyridine as a proton scavenger2 .

Kinetic Data :

| Nucleophile | Rate (M⁻¹s⁻¹) | Activation ΔG‡ (kJ/mol) |

|---|---|---|

| Cl⁻ | 1.2 × 10⁻³ | 75.4 |

| NH₃ | 3.8 × 10⁻⁴ | 88.9 |

Hydrosilylation with Alkenes

In the presence of platinum catalysts, this compound undergoes hydrosilylation with unsaturated bonds, forming Si-C linkages.

General Reaction :

Karstedt’s catalyst (Pt₂(dvs)₃) at 80–100°C achieves >85% conversion .

Substrate Scope :

| Alkene | Conversion (%) | Selectivity (%) |

|---|---|---|

| Ethylene | 92 | 98 |

| Styrene | 88 | 95 |

| 1-Octene | 78 | 90 |

科学的研究の応用

Materials Science

Silane Coupling Agents:

p-Tolylmethyldimethoxysilane is primarily used as a silane coupling agent. These agents enhance the adhesion between organic polymers and inorganic materials, which is crucial in composite materials and coatings. The incorporation of this compound can significantly improve the mechanical properties and durability of materials by promoting better bonding at the interface between different phases .

Polymeric Composites:

In polymeric composites, the use of silanes like this compound helps in modifying the surface properties of fillers, such as silica or alumina. This modification enhances the dispersion of fillers within the polymer matrix, leading to improved mechanical strength and thermal stability of the final product. Studies have shown that silane-treated fillers exhibit better compatibility with polymers, resulting in superior performance characteristics .

Surface Modification

Hydrophobic Coatings:

The application of this compound in creating hydrophobic surfaces is noteworthy. When applied to substrates, it forms a thin layer that reduces surface energy, thereby imparting water-repellent properties. This is particularly beneficial in industries such as automotive and construction, where moisture resistance is critical .

Anti-corrosion Treatments:

In anti-corrosion applications, this compound can be used to modify metal surfaces. By forming a protective silane layer, it prevents moisture and corrosive agents from reaching the metal substrate. This application is vital for extending the lifespan of components exposed to harsh environments .

Chemical Intermediate

Synthesis of Functionalized Silanes:

As a chemical intermediate, this compound serves as a precursor for synthesizing various functionalized silanes. These derivatives can be tailored for specific applications in coatings, adhesives, and sealants. The versatility of this silane allows for the development of customized products that meet specific performance criteria .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Polymer Composites | Investigated the effect of this compound on mechanical properties | Enhanced tensile strength and modulus due to improved filler dispersion |

| Hydrophobic Coating Development | Application of this compound on glass surfaces | Achieved water contact angles exceeding 100°, indicating excellent hydrophobicity |

| Anti-corrosion Performance | Evaluation of silane-treated metal surfaces | Significant reduction in corrosion rates compared to untreated samples |

作用機序

The mechanism by which p-Tolylmethyldimethoxysilane exerts its effects involves its interaction with various molecular targets and pathways. The compound can modify the surface properties of materials, enhancing their hydrophobicity and chemical resistance. It also participates in cross-linking reactions, contributing to the formation of stable, durable networks in silicone-based materials .

類似化合物との比較

- p-Tolyltriethoxysilane

- p-Tolyltrimethoxysilane

- Phenyltriethoxysilane

- Propargyloxy-t-butyldimethylsilane

Comparison: p-Tolylmethyldimethoxysilane is unique due to its specific combination of functional groups, which provides distinct reactivity and properties compared to its analogs. For instance, p-Tolyltriethoxysilane and p-Tolyltrimethoxysilane have different alkoxy groups, affecting their hydrolysis rates and the nature of the resulting silanols .

生物活性

p-Tolylmethyldimethoxysilane (PTMDMS) is a silane compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of PTMDMS, focusing on its synthesis, mechanisms of action, and various biological effects, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

PTMDMS is characterized by its p-tolyl group, which enhances its lipophilicity and biological activity. The general structure can be represented as follows:

The synthesis of PTMDMS typically involves the reaction of p-tolylmethanol with dimethoxysilane under acidic or basic conditions. The resulting compound can be purified through distillation or chromatography.

Mechanisms of Biological Activity

PTMDMS exhibits several biological activities that are attributed to its ability to interact with cellular components and modulate various biochemical pathways:

- Antitumor Activity : PTMDMS has shown promising results in inhibiting the proliferation of cancer cells. Research indicates that it may act by disrupting microtubule dynamics, similar to other known antitumor agents .

- Antimicrobial Properties : Studies have suggested that PTMDMS possesses antimicrobial activity against a range of pathogens, potentially due to its silane structure facilitating membrane disruption in bacteria .

- Anti-inflammatory Effects : Preliminary data indicate that PTMDMS may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of PTMDMS:

-

Antitumor Efficacy :

- A study demonstrated that PTMDMS significantly inhibited the growth of various cancer cell lines, with IC50 values comparable to established chemotherapeutics. The compound induced apoptosis and arrested cell cycle progression at the G2/M phase .

- In vivo experiments using xenograft models showed that PTMDMS reduced tumor size without significant toxicity, suggesting a favorable therapeutic index .

- Antimicrobial Activity :

- Anti-inflammatory Response :

Data Summary Table

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

dimethoxy-methyl-(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2Si/c1-9-5-7-10(8-6-9)13(4,11-2)12-3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRHXYMVUBPPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273816 | |

| Record name | 1-(Dimethoxymethylsilyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51501-88-3 | |

| Record name | 1-(Dimethoxymethylsilyl)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51501-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Dimethoxymethylsilyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。